![molecular formula C23H20N6O3 B2821401 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide CAS No. 1207058-08-9](/img/no-structure.png)

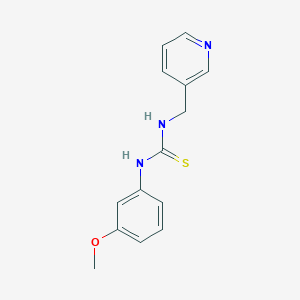

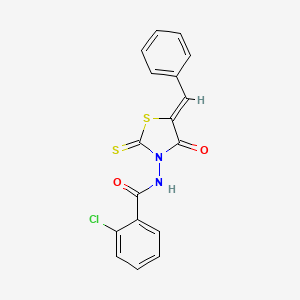

2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . These compounds have been studied for their potential as c-Met kinase inhibitors . They have been evaluated against various cancer cell lines and have shown promising results .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step reaction sequence . For example, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of these compounds .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

- Compounds similar to the mentioned chemical, specifically those in the pyrazole and triazole families, have demonstrated potent inhibitory activity against various strains of Gram-positive and Gram-negative bacteria, as well as against fungi. This suggests potential applications in developing new antibacterial and antifungal agents (Reddy et al., 2013).

Anticancer Applications

- Another study synthesized and examined compounds related to the chemical for their anticancer properties. The research indicates a possible application in cancer treatment, although specific details on the mechanism and efficacy were not mentioned (Riyadh et al., 2013).

Enzyme Interaction and Biological Targets

- Pyrazole and 1,2,4-triazole derivatives, similar to the specified compound, have shown potential in interacting with various biological targets, including enzymes. This highlights their possible application in drug development for targeting specific biological pathways (Fedotov et al., 2022).

Insecticidal Properties

- Research on related compounds has also shown their potential as insecticidal agents. This indicates an application in agricultural pest control, particularly against pests like the cotton leafworm (Fadda et al., 2017).

Potential in H1-Antihistaminic Agents

- Some derivatives of the chemical have been tested for their H1-antihistaminic activity, suggesting potential use in treating allergic reactions (Alagarsamy et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it a significant target for anticancer therapies .

Mode of Action

The compound interacts with its target, c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in the cellular processes that the kinase regulates .

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is involved in cell growth, survival, and migration . The disruption of this pathway can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This is due to the disruption of the HGF/c-Met signaling pathway, which plays a crucial role in cell survival and growth .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one ring system followed by the addition of the m-tolylacetamide and 4-methoxyphenyl groups.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "m-toluidine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium hydroxide", "N,N-dimethylformamide", "triethylamine", "acetic acid", "acetyl chloride", "potassium carbonate", "2-aminopyrazole" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenylhydrazine by reacting 4-methoxybenzaldehyde with hydrazine hydrate in ethanol.", "Step 2: Synthesis of 2-(4-methoxyphenyl)-3-oxobutanenitrile by reacting 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid.", "Step 3: Synthesis of 2-(4-methoxyphenyl)-3-oxopyrazolidin-1-yl)acetonitrile by reacting the product from step 2 with sodium acetate and acetic anhydride.", "Step 4: Synthesis of 2-(4-methoxyphenyl)-3-oxopyrazolidin-1-yl)acetic acid by hydrolyzing the product from step 3 with sodium hydroxide.", "Step 5: Synthesis of 2-(4-methoxyphenyl)-3-oxopyrazolidin-1-yl)acetyl chloride by reacting the product from step 4 with acetyl chloride and triethylamine.", "Step 6: Synthesis of 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide by reacting 2-aminopyrazole with the product from step 5 in the presence of copper sulfate and potassium carbonate, followed by the addition of m-toluidine and N,N-dimethylformamide." ] } | |

Número CAS |

1207058-08-9 |

Fórmula molecular |

C23H20N6O3 |

Peso molecular |

428.452 |

Nombre IUPAC |

2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C23H20N6O3/c1-15-4-3-5-17(12-15)24-21(30)14-29-23(31)27-10-11-28-20(22(27)26-29)13-19(25-28)16-6-8-18(32-2)9-7-16/h3-13H,14H2,1-2H3,(H,24,30) |

Clave InChI |

BEEKROFOQITKQQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

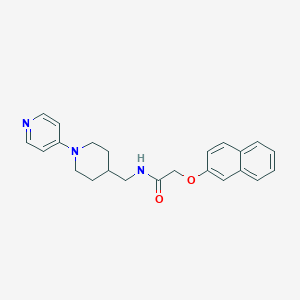

![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)

![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)

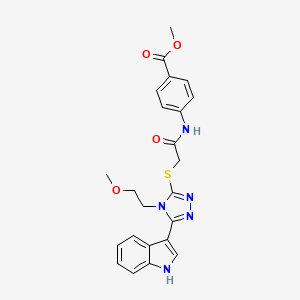

![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2821331.png)

![3-Propyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2821337.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2821339.png)

![2-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2821341.png)